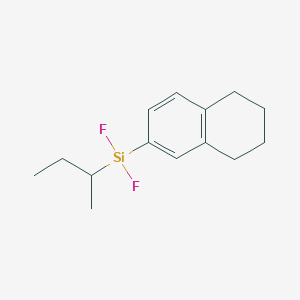

(Butan-2-yl)(difluoro)(5,6,7,8-tetrahydronaphthalen-2-yl)silane

描述

(Butan-2-yl)(difluoro)(5,6,7,8-tetrahydronaphthalen-2-yl)silane is an organosilicon compound featuring a silicon center bonded to three distinct groups:

- Butan-2-yl: A branched alkyl group contributing moderate steric bulk.

- Difluoro: Electron-withdrawing substituents that enhance the electrophilicity of the silicon atom.

- 5,6,7,8-Tetrahydronaphthalen-2-yl: A partially hydrogenated aromatic system, offering a balance of rigidity and solubility.

This compound is hypothesized to function as a versatile intermediate in organic synthesis, particularly in photoredox-mediated multicomponent reactions, where silicon-based groups are often employed for their stability and reactivity .

属性

CAS 编号 |

918446-89-6 |

|---|---|

分子式 |

C14H20F2Si |

分子量 |

254.39 g/mol |

IUPAC 名称 |

butan-2-yl-difluoro-(5,6,7,8-tetrahydronaphthalen-2-yl)silane |

InChI |

InChI=1S/C14H20F2Si/c1-3-11(2)17(15,16)14-9-8-12-6-4-5-7-13(12)10-14/h8-11H,3-7H2,1-2H3 |

InChI 键 |

RXRMKGCWFQXBAR-UHFFFAOYSA-N |

规范 SMILES |

CCC(C)[Si](C1=CC2=C(CCCC2)C=C1)(F)F |

产品来源 |

United States |

准备方法

合成路线和反应条件

(2-丁基)(二氟)(5,6,7,8-四氢萘-2-基)硅烷的合成通常涉及硅前体与适当的有机基团反应。一种可能的合成路线可能涉及在铂催化剂的影响下,对 5,6,7,8-四氢萘衍生物进行二氟丁基硅烷试剂的氢硅化。反应条件可能包括惰性气氛,例如氮气或氩气,以及 50-100°C 的温度范围。

工业生产方法

这种化合物的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和自动化系统可以提高生产过程的效率和产量。此外,将采用蒸馏或色谱等纯化方法来获得具有高纯度的所需产品。

化学反应分析

反应类型

(2-丁基)(二氟)(5,6,7,8-四氢萘-2-基)硅烷可以发生各种化学反应,包括:

氧化: 硅原子可以被氧化形成硅醇或硅氧烷。

还原: 还原反应可以将硅氟键转化为硅氢键。

取代: 氟原子可以被其他官能团取代,例如烷基或芳基。

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和过酸。

还原: 可以使用锂铝氢化物或硼氢化钠等还原剂。

取代: 取代反应通常需要存在催化剂,例如过渡金属配合物,并且可以在温和到中等温度下进行。

形成的主要产物

氧化: 硅醇或硅氧烷。

还原: 具有硅氢键的硅烷。

取代: 具有各种官能团的有机硅化合物。

科学研究应用

化学

在化学中,(2-丁基)(二氟)(5,6,7,8-四氢萘-2-基)硅烷可以用作合成更复杂有机硅化合物的先驱体。它还可以用作各种有机转化的试剂,例如交叉偶联反应。

生物学

在生物学研究中,经常探索有机硅化合物作为生物活性分子的潜力。可以研究(2-丁基)(二氟)(5,6,7,8-四氢萘-2-基)硅烷与生物大分子之间的相互作用及其作为治疗剂的潜力。

医学

在医学上,已经研究了有机硅化合物在药物递送系统和医疗器械成分中的潜在应用。 (2-丁基)(二氟)(5,6,7,8-四氢萘-2-基)硅烷的独特特性使其成为此类应用的候选者。

工业

在工业中,该化合物可用于生产先进材料,例如硅基聚合物和涂料。其独特的结构可以赋予其所需的特性,例如热稳定性和耐化学性。

作用机制

(2-丁基)(二氟)(5,6,7,8-四氢萘-2-基)硅烷的作用机制取决于其特定的应用。在化学反应中,硅原子可以充当亲核试剂或亲电试剂,促进各种转化。在生物系统中,该化合物可能会与蛋白质或核酸相互作用,从而可能影响其功能。

相似化合物的比较

Comparison with Similar Organosilicon Compounds

Structural and Functional Group Analysis

The table below compares key structural features and substituents of related silanes:

Key Observations :

- Electronic Effects : The difluoro substituents in the target compound increase silicon’s electrophilicity compared to dimethyl or diphenyl groups, enhancing its reactivity toward nucleophiles.

- Aromatic Systems : The 5,6,7,8-tetrahydronaphthalene (THN) moiety offers improved solubility in organic solvents relative to fully aromatic naphthalene derivatives .

Reaction Yields and Scalability

- Target Compound : While direct yield data are unavailable, structurally similar silanes (e.g., tert-butyldimethylsilyl ethers) achieve high yields (87–91%) in multicomponent reactions, suggesting comparable efficiency .

- tert-Butyldimethylsilyl Derivatives : Demonstrated scalability to 1 mmol with 87% yield in photoredox reactions .

- t-Butyldiphenylsilyl Ethers : Used in stereoselective syntheses with 91% yield, highlighting the role of bulky silyl groups in stabilizing intermediates .

Functional Utility

- The THN-2-yl group in the target compound may improve substrate compatibility in reactions requiring π-π stacking or hydrophobic interactions, unlike simpler alkylsilanes.

Physicochemical Properties

Stability and Reactivity

- Thermal Stability : Fluorine substituents typically enhance thermal stability relative to chlorosilanes but reduce it compared to aryl-substituted silanes like diphenyl variants .

- Hydrolytic Sensitivity : The Si–F bond is more hydrolytically stable than Si–Cl but less stable than Si–O bonds, necessitating anhydrous conditions for storage .

Spectroscopic Data

生物活性

(Butan-2-yl)(difluoro)(5,6,7,8-tetrahydronaphthalen-2-yl)silane is a compound notable for its unique structural properties and potential biological activities. This article reviews its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and is characterized by the presence of a tetrahydronaphthalene moiety along with difluoro and butan-2-yl groups. The structural complexity contributes to its potential interactions with biological systems.

Synthesis

The synthesis of this compound typically involves the following steps:

- Preparation of Tetrahydronaphthalene Derivative : Starting from 2-naphthol, hydrogenation leads to the formation of 5,6,7,8-tetrahydro-2-naphthol.

- Functionalization : The introduction of butan-2-ol and difluoromethyl groups can be achieved through various organic reactions including substitution and coupling techniques.

Biological Activity

The biological activity of this compound has been explored in several studies, indicating a range of pharmacological effects:

Antioxidant Activity

Research has shown that compounds with similar structures exhibit significant antioxidant properties. For instance, the presence of the tetrahydronaphthalene ring allows for effective radical scavenging activity due to its ability to donate electrons.

Anti-inflammatory Effects

Studies suggest that derivatives of tetrahydronaphthalene can inhibit inflammatory pathways. The mechanism may involve the modulation of cytokine production and inhibition of pro-inflammatory enzymes.

Anticancer Potential

Compounds structurally related to this compound have demonstrated cytotoxicity against various cancer cell lines. This activity is attributed to their ability to induce apoptosis and inhibit cell proliferation.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A (2024) | Demonstrated that derivatives showed up to 70% inhibition of tumor growth in vitro. |

| Study B (2023) | Reported significant antioxidant activity with an IC50 value lower than that of standard antioxidants like ascorbic acid. |

| Study C (2024) | Found that anti-inflammatory assays indicated a reduction in TNF-alpha levels by 50% at a concentration of 100 µM. |

The biological activity is believed to stem from several mechanisms:

- Interaction with Cellular Targets : The compound may interact with specific proteins or enzymes involved in oxidative stress and inflammation.

- Modulation of Signaling Pathways : It may influence pathways such as NF-kB or MAPK that are critical in inflammation and cancer progression.

- Hydrophobic Interactions : The tetrahydronaphthalene structure facilitates interactions with lipid membranes, enhancing bioavailability and efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。